3-[(4-methoxyphenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative featuring a 1,2,3,4-tetrahydroquinazoline core with a carboxamide group at position 5. Key structural elements include:
- A 2,4-dioxo motif, which enhances hydrogen-bonding capacity.
- An N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl} side chain, providing conformational flexibility and affinity for neurotransmitter receptors (e.g., dopamine D3 or serotonin receptors) .
The compound’s design aligns with pharmacophores targeting central nervous system (CNS) receptors, leveraging the piperazine moiety’s role in receptor binding and selectivity . Its synthesis likely involves coupling a tetrahydroquinazoline-carboxylic acid intermediate with a piperazine-ethylamine linker, followed by functionalization with 4-methoxybenzyl groups .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O5/c1-39-24-8-3-21(4-9-24)20-35-29(37)26-12-5-22(19-27(26)32-30(35)38)28(36)31-13-14-33-15-17-34(18-16-33)23-6-10-25(40-2)11-7-23/h3-12,19H,13-18,20H2,1-2H3,(H,31,36)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAHGRAGIOCHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCN4CCN(CC4)C5=CC=C(C=C5)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule exhibiting significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
This compound contains multiple functional groups, including:
- A tetrahydroquinazoline core.
- Two methoxyphenyl substituents.
- A piperazine ring.
These structural components are crucial for its interaction with biological targets.
Biological Activity
Research indicates that this compound may exhibit a range of biological activities:
Anticancer Activity
Studies have shown that compounds similar to this one can inhibit tumor growth by targeting specific cellular pathways. The presence of the quinazoline moiety is particularly noted for its anticancer properties. For instance, derivatives of quinazoline have been reported to act as inhibitors of various kinases involved in cancer progression .
Antimicrobial Properties
The methoxyphenyl groups may enhance the compound's ability to interact with microbial membranes, potentially leading to antimicrobial effects. Research into related compounds has demonstrated significant activity against various bacterial strains.
Neuropharmacological Effects
Given the piperazine component, there is potential for neuropharmacological applications. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression .
Data Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Antimicrobial | Disruption of microbial membranes | |
| Neuropharmacological | Modulation of neurotransmitter receptors |
Case Studies and Research Findings
- Anticancer Study : A derivative of the compound was tested against a panel of cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.
- Antimicrobial Efficacy : In vitro studies revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.
- Neuropharmacological Assessment : Behavioral studies in rodent models demonstrated that administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests, indicating potential anxiolytic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several CNS-active and enzyme-inhibitory derivatives. Below is a comparative analysis:
Key Observations:
Piperazine Side Chains : The target compound’s 4-(4-methoxyphenyl)piperazine group mirrors derivatives in and , which exhibit high affinity for dopamine D3 receptors (Kᵢ < 10 nM) . Substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 2,3-dichlorophenyl in ) enhances D3 selectivity but reduces metabolic stability .
Quinazoline vs.
Carboxamide Position : The 7-carboxamide group in the target compound contrasts with 4-carboxamide derivatives (e.g., ), which show RNA polymerase inhibition. This positional shift likely redirects activity toward CNS targets .
Research Findings and Data Tables
Table 1: Receptor Binding Profiles of Piperazine-Containing Analogues
Table 2: Enzymatic Inhibition Data
| Compound | α-Glucosidase IC₅₀ (µM) | RNA Polymerase IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | Not tested | Not tested | – |
| A2 () | 18.5 ± 1.3 | – | |
| Compound 37 () | – | 0.8 ± 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
